molecular formula C8H12N2O B3026697 1-(2-Methoxypyridin-3-YL)ethanamine CAS No. 1060807-25-1

1-(2-Methoxypyridin-3-YL)ethanamine

Cat. No. B3026697
CAS RN: 1060807-25-1
M. Wt: 152.19
InChI Key: SVHGXPRQYCQZDW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For “1-(2-Methoxypyridin-3-yl)ethanone”, the InChI code is "1S/C8H9NO2/c1-6(10)7-4-3-5-9-8(7)11-2/h3-5H,1-2H3" . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Monoamine Oxidase Inhibition

(E)-7-methoxy-2-((6-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one: , a chalcone analogue, has been identified as a potent inhibitor of monoamine oxidase enzymes . Monoamine oxidases play a crucial role in neurotransmitter metabolism, and their inhibition can have therapeutic implications for mood disorders and neurodegenerative diseases.

Anti-Proliferative Effects

Bis[3-ethyl-4-(6-methoxypyridin-3-yl)methylene-5-oxo-2-thioxo-1,3-thiazolidin-4-one] derivatives have demonstrated anti-proliferative effects. These compounds were evaluated for their ability to inhibit cell growth, and their IC50 values were calculated . Such anti-proliferative properties could be relevant in cancer research and drug development.

Crystal Structure Studies

The crystal structure of the complex formed between bovine beta-trypsin and a highly potent synthetic inhibitor (C28H32N5O6) containing a methoxypyridine moiety has been determined at high resolution . Understanding the binding interactions and structural details of such compounds aids in designing better enzyme inhibitors.

Thymidine Mimic in Base Pairs

2-Methoxypyridine has been explored as a thymidine mimic in Watson–Crick base pairs. Despite a decrease in thermal stability, NMR structural studies revealed that the P nucleobase formed the expected protonated base pair at mildly acidic to neutral pH . This finding expands our understanding of nucleic acid chemistry.

properties

IUPAC Name

1-(2-methoxypyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(9)7-4-3-5-10-8(7)11-2/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHGXPRQYCQZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273754
Record name 2-Methoxy-α-methyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060807-25-1
Record name 2-Methoxy-α-methyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060807-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-α-methyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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